molecular formula C21H25ClN2O3S B12676008 4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide CAS No. 84176-73-8

4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide

Cat. No.: B12676008
CAS No.: 84176-73-8
M. Wt: 421.0 g/mol
InChI Key: IKVLHXOAZPIFCJ-UHFFFAOYSA-N
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Preparation Methods

The preparation of 2-acetoxybenzoic acid, compound with 2-amino-2-methylpropionamide (1:1), involves the reaction of 2-acetoxybenzoic acid with 2-amino-2-methylpropionamide in a 1:1 molar ratio. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity .

Chemical Reactions Analysis

2-acetoxybenzoic acid, compound with 2-amino-2-methylpropionamide (1:1), undergoes various chemical reactions, including:

Scientific Research Applications

2-acetoxybenzoic acid, compound with 2-amino-2-methylpropionamide (1:1), has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-acetoxybenzoic acid, compound with 2-amino-2-methylpropionamide (1:1), involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-acetoxybenzoic acid, compound with 2-amino-2-methylpropionamide (1:1), can be compared with other similar compounds such as:

    2-acetoxybenzoic acid: A related compound with similar chemical properties but different applications.

    2-amino-2-methylpropionamide:

Properties

CAS No.

84176-73-8

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

4-(4-chlorophenyl)-N,N-dimethyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-16-4-10-19(11-5-16)28(26,27)24-14-12-21(13-15-24,20(25)23(2)3)17-6-8-18(22)9-7-17/h4-11H,12-15H2,1-3H3

InChI Key

IKVLHXOAZPIFCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)C(=O)N(C)C

Origin of Product

United States

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